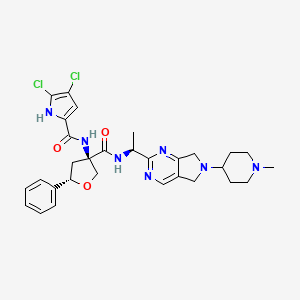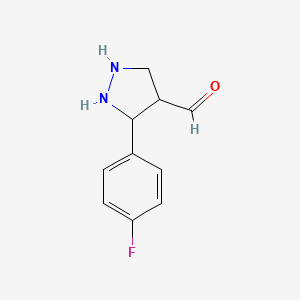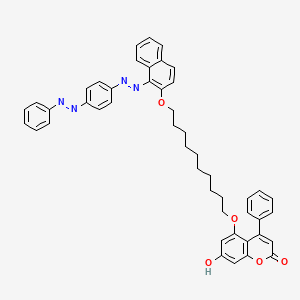
LD-Attec4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LD-Attec4, also known as compound 4A, is a coupling compound that can bind to LC3, a protein involved in autophagy. This compound is designed to connect autophagosomes with lipid droplets, inducing autophagy to clear lipid droplets. This innovative approach targets lipid droplets for degradation, which has significant implications for treating diseases related to lipid accumulation .
Preparation Methods
LD-Attec4 is synthesized by connecting LC3-binding molecules to lipid droplet-binding probes via a linker. The synthetic route involves the use of LC3-binding small molecules such as GW and DP, and lipid droplet-binding molecules like Sudan III and Sudan IV. These components are connected through short-chain linkers to form the final compound . The reaction conditions typically involve treating cells with 5-15 μM of the compound for 24 hours to achieve lipid droplet degradation .
Chemical Reactions Analysis
LD-Attec4 primarily undergoes binding reactions rather than traditional chemical reactions like oxidation or reduction. The compound binds to LC3 and lipid droplets, forming a ternary complex that facilitates the autophagic degradation of lipid droplets. The major product of this reaction is the clearance of lipid droplets from cells .
Scientific Research Applications
LD-Attec4 has a wide range of scientific research applications:
Chemistry: It serves as a tool compound for studying autophagy and lipid metabolism.
Biology: It is used to investigate the role of lipid droplets in various cellular processes and diseases.
Medicine: this compound has potential therapeutic applications in treating diseases related to lipid accumulation, such as obesity, non-alcoholic fatty liver disease, and neurodegenerative diseases.
Industry: The compound can be used in the development of new drugs targeting lipid metabolism.
Mechanism of Action
LD-Attec4 exerts its effects by binding to LC3 and lipid droplets, forming a ternary complex that targets lipid droplets for autophagic degradation. This process involves the recruitment of autophagosomes, which engulf the lipid droplets and transport them to lysosomes for degradation. The molecular targets of this compound include LC3 and lipid droplets, and the pathway involved is the autophagy-lysosome pathway .
Comparison with Similar Compounds
LD-Attec4 is unique compared to other compounds targeting lipid metabolism due to its dual-binding mechanism. Similar compounds include:
PROTACs (Proteolysis-Targeting Chimeras): These compounds target proteins for degradation via the ubiquitin-proteasome system but are not effective for non-protein biomolecules like lipid droplets.
AUTACs (Autophagy-Targeting Chimeras): These compounds also utilize the autophagy pathway but typically target proteins rather than lipid droplets.
This compound stands out due to its ability to target and degrade lipid droplets specifically, making it a valuable tool for studying and potentially treating diseases related to lipid accumulation .
Properties
Molecular Formula |
C47H44N4O5 |
|---|---|
Molecular Weight |
744.9 g/mol |
IUPAC Name |
7-hydroxy-4-phenyl-5-[10-[1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-yl]oxydecoxy]chromen-2-one |
InChI |
InChI=1S/C47H44N4O5/c52-39-31-43(46-41(34-17-9-7-10-18-34)33-45(53)56-44(46)32-39)55-30-16-6-4-2-1-3-5-15-29-54-42-28-23-35-19-13-14-22-40(35)47(42)51-50-38-26-24-37(25-27-38)49-48-36-20-11-8-12-21-36/h7-14,17-28,31-33,52H,1-6,15-16,29-30H2 |
InChI Key |
KAXDWJMMXKGQCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)O)OCCCCCCCCCCOC4=C(C5=CC=CC=C5C=C4)N=NC6=CC=C(C=C6)N=NC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)

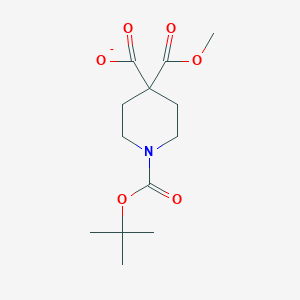

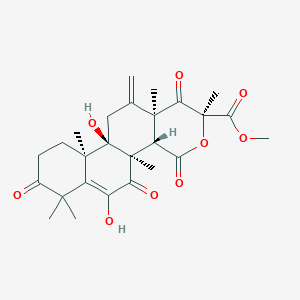
![(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)
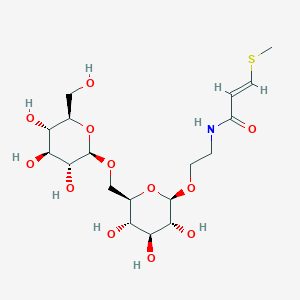
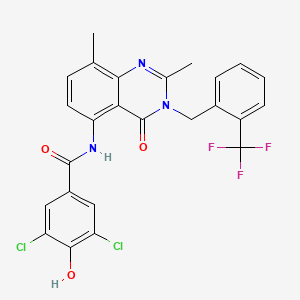
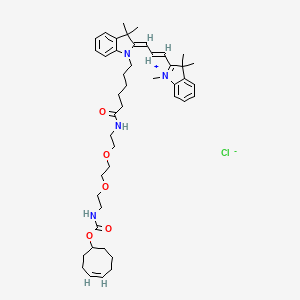
![N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide](/img/structure/B12367931.png)
![4-methyl-6-[4-[[(3S,5R)-3-methyl-5-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)piperazin-1-yl]methyl]triazol-2-yl]pyridine-3-carbonitrile](/img/structure/B12367948.png)
